Hydrogenated castor oil

Description

Properties

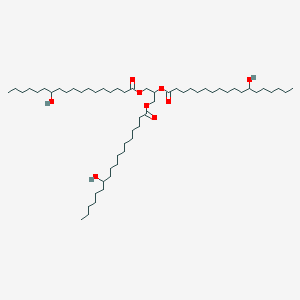

IUPAC Name |

2,3-bis(12-hydroxyoctadecanoyloxy)propyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-54,58-60H,4-50H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOXQTXVACYMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051701 | |

| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

939.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [BASF MSDS] | |

| Record name | Castor oil, hydrogenated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-44-6, 8001-78-3 | |

| Record name | Trihydroxystearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl tris(12-hydroxystearate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castor oil, hydrogenated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thixin R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriyl tris(12-hydroxyoctadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Castor oil, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-propanetriyl tris(12-hydroxyoctadecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHYDROXYSTEARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06YD7896S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Hydrogenated Castor Oil for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated Castor Oil (HCO), also known as castor wax, is a versatile and widely utilized excipient in the pharmaceutical industry. Produced through the hydrogenation of pure castor oil, this hard, waxy substance offers a unique combination of properties that make it invaluable in the formulation of a wide range of dosage forms, from oral tablets to topical creams. Its primary role is to modify the physical characteristics of a formulation, thereby enhancing stability, controlling drug release, and improving patient compliance. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and data presented for ease of comparison, to support its effective application in pharmaceutical research and development.

Chemical Structure and General Properties

This compound is primarily composed of the triglyceride of 12-hydroxystearic acid. The hydrogenation process saturates the double bonds of ricinoleic acid, the main component of castor oil, resulting in a more stable, solid material with a higher melting point.[1] It is a white to pale yellow, hard, brittle wax-like solid, often supplied as flakes or a fine powder.[2][3] It is practically odorless and tasteless.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of pharmaceutical-grade this compound, providing a baseline for formulation development.

Table 1: General Physical and Chemical Properties

| Property | Value/Description | Citations |

| Synonyms | Castor Wax, Glyceryl tris(12-hydroxystearate) | |

| Appearance | White to pale yellow, amorphous, hard, brittle wax-like solid, flakes, or powder. | [2][3] |

| Molecular Weight | Approximately 932 g/mol | [2] |

| Melting Point | 83 - 88 °C (181 - 190 °F) | [2][3] |

| Specific Gravity | ~1.0 +/- 0.03 @ 25°C | [2] |

Table 2: Pharmaceutical Grade Specifications

| Parameter | Typical Value | Citations |

| Acid Value | ≤ 4.0 mg KOH/g | [2] |

| Hydroxyl Value | 150 - 165 mg KOH/g | [2] |

| Iodine Value | ≤ 5.0 g I₂/100g | [2] |

| Saponification Value | 175 - 182 mg KOH/g | [2] |

Table 3: Solubility Profile

| Solvent | Solubility | Citations |

| Water | Insoluble | [1] |

| Ethanol (anhydrous) | Very slightly soluble | |

| Methylene Chloride | Slightly soluble | |

| Petroleum Ether | Insoluble | |

| Hot Organic Solvents | Soluble | |

| Acetone, Chloroform | Soluble |

Rheological Properties: Viscosity

The viscosity of this compound is a critical parameter, particularly in semi-solid and liquid formulations where it functions as a thickening or structuring agent. As a molten liquid, its viscosity is temperature-dependent, decreasing as temperature increases. In dispersed systems, HCO exhibits complex rheological behaviors, including thixotropy (shear-thinning), which is beneficial for topical formulations that need to spread easily upon application but maintain their structure at rest.[4]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on standard pharmacopeial methods.

Determination of Melting Range

This protocol is based on the principles outlined in USP General Chapter <741> Melting Range or Temperature.[4][5][8]

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Gently pulverize the dry this compound sample.

-

Charge a capillary tube with the powdered sample to a height of 2.5-3.5 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of 1°C/min.[9]

-

Record the temperature at which the first detectable liquid phase appears (the beginning of the melting range) and the temperature at which the substance is completely melted (the end of the melting range).[9]

-

-

Acceptance Criteria: The melting range should fall within the range specified for the particular grade of HCO, typically between 83°C and 88°C.

Determination of Acid Value

This protocol is based on the principles outlined in USP General Chapter <401> Fats and Fixed Oils and other standard titrimetric methods.[1][2][10][11]

-

Principle: The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the substance.[10]

-

Reagents:

-

Neutralized ethanol: To 100 mL of 95% ethanol, add a few drops of phenolphthalein indicator and titrate with 0.1 N KOH until a faint pink color persists.

-

0.1 N Potassium Hydroxide (KOH) standard solution.

-

Phenolphthalein indicator solution.

-

-

Procedure:

-

Accurately weigh approximately 10 g of the this compound sample into a 250 mL conical flask.

-

Add 50 mL of neutralized, hot ethyl alcohol and about 1 mL of phenolphthalein indicator solution.[2]

-

Heat the mixture in a water bath for about five minutes to dissolve the sample.[2]

-

Titrate the hot solution with 0.1 N KOH, shaking vigorously, until a permanent faint pink color is produced.

-

-

Calculation:

-

Acid Value = (5.61 x V x N) / W

-

Where:

-

V = volume of KOH solution in mL

-

N = normality of the KOH solution

-

W = weight of the sample in g

-

-

-

Acceptance Criteria: The acid value should not be more than 4.0 mg KOH/g.

Determination of Hydroxyl Value

This protocol is based on the principles outlined in USP General Chapter <401> Fats and Fixed Oils.[11][12][13][14][15][16][17]

-

Principle: The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl groups in one gram of the substance. The sample is acetylated using a pyridine-acetic anhydride reagent, and the excess acetic anhydride is hydrolyzed to acetic acid, which is then titrated.

-

Reagents:

-

Pyridine-acetic anhydride reagent (3:1 v/v).

-

0.5 N Ethanolic Potassium Hydroxide (KOH) standard solution.

-

Phenolphthalein indicator solution.

-

Neutralized ethanol.

-

-

Procedure:

-

Accurately weigh a quantity of the sample, as specified by the expected hydroxyl value, into a 250 mL flask.

-

Add 5.0 mL of the pyridine-acetic anhydride reagent.

-

Heat the flask on a steam bath under a reflux condenser for 1 hour.

-

Cool the flask, add 10 mL of water through the condenser, and heat on the steam bath for another 10 minutes.

-

Cool to room temperature and add 25 mL of neutralized ethanol.

-

Titrate with 0.5 N ethanolic KOH, using phenolphthalein as the indicator.

-

Perform a blank determination under the same conditions.

-

-

Calculation:

-

Hydroxyl Value = [((B - S) x N x 56.1) / W] + Acid Value

-

Where:

-

B = volume of KOH for the blank in mL

-

S = volume of KOH for the sample in mL

-

N = normality of the KOH solution

-

W = weight of the sample in g

-

-

-

Acceptance Criteria: The hydroxyl value is typically between 145 and 165 mg KOH/g.[16]

Determination of Iodine Value

This protocol is based on the Wijs method, as referenced in USP General Chapter <401> Fats and Fixed Oils.[6][11]

-

Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the number of grams of iodine absorbed by 100 g of the substance. The Wijs method uses iodine monochloride to react with the double bonds.

-

Reagents:

-

Wijs iodine solution (iodine monochloride in glacial acetic acid).

-

Potassium iodide (KI) solution (15%).

-

0.1 N Sodium thiosulfate standard solution.

-

Starch indicator solution.

-

Carbon tetrachloride or chloroform.

-

-

Procedure:

-

Accurately weigh an appropriate amount of the this compound sample into a 500 mL iodine flask.

-

Dissolve the sample in 25 mL of carbon tetrachloride.

-

Add 25 mL of Wijs solution, stopper the flask, and allow it to stand in the dark for 30 minutes.

-

Add 15 mL of KI solution and 100 mL of water.

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate until the solution is a pale straw color.

-

Add 1-2 mL of starch indicator and continue the titration until the blue color disappears.

-

Perform a blank determination under the same conditions.

-

-

Calculation:

-

Iodine Value = [(B - S) x N x 12.69] / W

-

Where:

-

B = volume of sodium thiosulfate for the blank in mL

-

S = volume of sodium thiosulfate for the sample in mL

-

N = normality of the sodium thiosulfate solution

-

W = weight of the sample in g

-

-

-

Acceptance Criteria: The iodine value should be no more than 5.0 g I₂/100g.

Determination of Saponification Value

This protocol is based on the principles outlined in USP General Chapter <401> Fats and Fixed Oils.[3][11]

-

Principle: The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or oil.

-

Reagents:

-

0.5 N Ethanolic Potassium Hydroxide (KOH) solution.

-

0.5 N Hydrochloric acid (HCl) standard solution.

-

Phenolphthalein indicator solution.

-

-

Procedure:

-

Accurately weigh about 2 g of the this compound sample into a 250 mL flask.

-

Add 25.0 mL of 0.5 N ethanolic KOH.

-

Connect the flask to a reflux condenser and heat on a water bath for 30 minutes.

-

Cool the solution and add 1 mL of phenolphthalein indicator.

-

Titrate the excess KOH with 0.5 N HCl until the pink color disappears.

-

Perform a blank determination under the same conditions.

-

-

Calculation:

-

Saponification Value = [(B - S) x N x 56.1] / W

-

Where:

-

B = volume of HCl for the blank in mL

-

S = volume of HCl for the sample in mL

-

N = normality of the HCl solution

-

W = weight of the sample in g

-

-

-

Acceptance Criteria: The saponification value is typically in the range of 175 - 182 mg KOH/g.

Applications in Drug Delivery and Formulation

This compound is a multifunctional excipient with numerous applications in pharmaceutical formulations, primarily due to its lipidic nature and high melting point.

-

Controlled-Release Agent: HCO is widely used to create sustained-release oral dosage forms. It can be used to form a waxy matrix in tablets, from which the active pharmaceutical ingredient (API) is slowly released. The drug release rate can be modulated by varying the concentration of HCO in the formulation.

-

Stabilizer and Thickening Agent: In semi-solid formulations such as creams, ointments, and lotions, HCO acts as a stabilizer and viscosity modifier. It helps to maintain the physical stability of emulsions and suspensions, preventing phase separation and ensuring a uniform distribution of the API.

-

Lubricant: In tablet and capsule manufacturing, this compound can be used as a lubricant to prevent the formulation from sticking to the manufacturing equipment.

-

Suppository Base: Due to its ability to melt at body temperature, HCO can be used as a base material in the production of suppositories, facilitating the controlled release of the medication.

Visualizations

Workflow for Physicochemical Characterization of HCO

References

- 1. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vrcastor.com [vrcastor.com]

- 3. itoh-oilchem.co.jp [itoh-oilchem.co.jp]

- 4. pcimag.com [pcimag.com]

- 5. noorwax.com [noorwax.com]

- 6. complexfluids.ethz.ch [complexfluids.ethz.ch]

- 7. researchportal.vub.be [researchportal.vub.be]

- 8. chembk.com [chembk.com]

- 9. Castor oil - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Viscosity of Paraffin Wax – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 12. brookfieldengineering.com [brookfieldengineering.com]

- 13. researchgate.net [researchgate.net]

- 14. brookfieldengineering.com [brookfieldengineering.com]

- 15. psnlabs.com [psnlabs.com]

- 16. Viscosity of Paraffin Wax – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 17. pubs.aip.org [pubs.aip.org]

The Hydrogenation of Castor Oil: A Technical Guide to Process and Property Transformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the hydrogenation process of castor oil, a critical transformation that converts the liquid oil into a versatile, solid, wax-like material known as hydrogenated castor oil (HCO) or castor wax. The document details the underlying chemical changes, process parameters, and the significant effects of hydrogenation on the physicochemical properties of the oil. It serves as a comprehensive resource for professionals in research, development, and pharmaceutical sciences, offering detailed experimental protocols for both the hydrogenation reaction and the characterization of the resulting product. All quantitative data is presented in clear, tabular format for ease of comparison, and key processes are visualized through diagrams generated using DOT language.

Introduction

Castor oil, derived from the seeds of Ricinus communis, is a unique vegetable oil distinguished by its high concentration of ricinoleic acid, an 18-carbon monounsaturated fatty acid with a hydroxyl group on the 12th carbon.[1][2] This hydroxyl group imparts high viscosity and polarity to the oil, making it a valuable raw material for numerous chemical derivatives.[1] However, for many applications, particularly in the pharmaceutical, cosmetic, and lubricant industries, the liquid nature and unsaturated double bonds of castor oil present limitations.

Hydrogenation is a chemical process that addresses these limitations by converting the unsaturated fatty acid chains in the oil into saturated ones. This conversion dramatically alters the oil's physical and chemical properties, yielding a hard, brittle, high-melting-point wax that is odorless, tasteless, and exhibits enhanced thermal and oxidative stability.[3] In the pharmaceutical industry, this compound is highly valued as an excipient, serving as a thickening agent, stabilizer in emulsions and creams, a lubricant for tablets and capsules, and a matrix for controlled-release drug delivery systems.[4][5]

The Hydrogenation Process

The hydrogenation of castor oil is a catalytic reaction where hydrogen gas is added across the carbon-carbon double bonds of the ricinoleic acid moieties within the triglyceride structure. This process effectively saturates the fatty acid chains, converting ricinoleic acid into 12-hydroxystearic acid.[4]

Chemical Transformation

The primary reaction involves the reduction of the double bond in the ricinoleate triglyceride. The hydroxyl group (-OH) on the 12th carbon remains intact during this process, which is crucial for maintaining the unique properties of HCO.

Process Workflow

The industrial production of HCO involves several key steps, from raw material preparation to the final product. The process is typically carried out in a specialized high-pressure reactor, known as an autoclave.[6]

Effect of Hydrogenation on Physicochemical Properties

The conversion of unsaturated ricinoleic acid to saturated 12-hydroxystearic acid results in profound changes to the oil's properties. The most notable is the change in physical state from a viscous liquid to a hard, waxy solid at room temperature. This is accompanied by a significant increase in the melting point and a drastic reduction in the iodine value. The hydroxyl value, however, remains largely unchanged as the hydroxyl group is not affected by the reaction.

Data Presentation: Comparison of Properties

The following table summarizes the typical physicochemical properties of raw (refined) castor oil versus fully this compound.

| Property | Raw Castor Oil | This compound (HCO) | Test Method Reference |

| Physical Appearance | Pale yellow, viscous, clear liquid | White to cream-colored, hard, waxy solid (flakes or powder) | Visual |

| Melting Point (°C) | -18 to -12 (Pour Point) | 83 - 88 | USP <741> / ASTM D127 |

| Iodine Value (g I₂/100g) | 81 - 91 | ≤ 5.0 | AOCS Cd 1-25[7][8] |

| Hydroxyl Value (mg KOH/g) | 158 - 168 | 154 - 165 | USP <401>[5][9] |

| Saponification Value (mg KOH/g) | 175 - 185 | 176 - 186 | USP <401>[5][9] |

| Acid Value (mg KOH/g) | ≤ 2.0 | ≤ 4.0 | USP <401>[2][4] |

| Solubility | Soluble in alcohol; insoluble in water | Insoluble in water and most organic solvents at room temp; soluble in hot solvents | General |

Note: Values are typical ranges and may vary depending on the grade and specific processing conditions.

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale hydrogenation of castor oil and for the analysis of its key properties.

Laboratory-Scale Hydrogenation of Castor Oil

Objective: To convert refined castor oil into this compound through catalytic hydrogenation.

Apparatus:

-

High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

-

Heating mantle.

-

Vacuum pump and source of inert gas (Nitrogen or Argon).

-

Hydrogen gas cylinder with regulator.

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask, filter paper suitable for hot filtration).

Materials:

-

Refined Castor Oil (low acid value).

-

Hydrogenation catalyst: Nickel (e.g., Raney Nickel, 50% slurry in water) or Palladium on Carbon (Pd/C, 5-10%).

-

Filter aid (e.g., Celite).

Procedure:

-

Reactor Charging: Charge the autoclave with refined castor oil (e.g., 200 g) and the catalyst. The catalyst loading is typically 0.5-2.0% by weight of the oil for Nickel catalysts.

-

Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with an inert gas (e.g., nitrogen to 50 psi) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

-

Heating and Pressurization: Begin stirring and heat the oil to the desired reaction temperature, typically between 140°C and 160°C. Once at temperature, stop the nitrogen flow and introduce hydrogen gas to the desired pressure (e.g., 50-150 psi).

-

Reaction: Maintain the set temperature and pressure with continuous, vigorous agitation to ensure good mixing of the oil, hydrogen, and catalyst. The reaction is exothermic and may require cooling to maintain a constant temperature.

-

Monitoring: The progress of the reaction can be monitored by periodically taking small samples (after cooling and depressurizing) and measuring the Iodine Value or refractive index. The reaction is considered complete when the Iodine Value drops to the target level (e.g., < 5).

-

Termination and Cooling: Once the reaction is complete, stop the hydrogen supply and cool the reactor to approximately 80-90°C.

-

Catalyst Removal: Carefully vent the excess hydrogen and purge the reactor with nitrogen. While the HCO is still hot and molten, discharge it from the reactor and immediately filter it through a preheated filter bed containing a layer of filter aid to remove the catalyst.[6]

-

Product Collection: Collect the clear, filtered HCO and allow it to cool and solidify. The final product should be a white to off-white waxy solid.

Key Analytical Methods

Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil. The Wijs method involves treating a known weight of the sample with an excess of iodine monochloride (ICl) in a glacial acetic acid solution. The ICl reacts with the double bonds. The unreacted ICl is then determined by adding potassium iodide, which converts it to iodine, and subsequently titrating the liberated iodine with a standard sodium thiosulfate solution.[8][10]

Brief Protocol:

-

Weigh the sample accurately into a 500 mL iodine flask.

-

Dissolve the sample in carbon tetrachloride (or cyclohexane).

-

Add a precise volume of Wijs solution, stopper the flask, and let it stand in the dark for 30 minutes.

-

Add potassium iodide solution and water.

-

Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow color almost disappears.

-

Add starch indicator and continue titrating until the blue color disappears.

-

Perform a blank determination under the same conditions.

-

Calculate the iodine value based on the difference between the blank and sample titrations.[8]

Principle: The hydroxyl value is the number of milligrams of potassium hydroxide (KOH) equivalent to the hydroxyl groups in one gram of the substance. The method involves acetylating the hydroxyl groups with a known excess of acetic anhydride in pyridine. The excess anhydride is hydrolyzed to acetic acid, and the total acetic acid is then titrated with a standardized solution of alcoholic potassium hydroxide.[11]

Brief Protocol:

-

Accurately weigh the sample into a flask.

-

Add a precise volume of pyridine-acetic anhydride reagent.

-

Heat the mixture on a steam bath under a reflux condenser for 1 hour to complete acetylation.

-

Add water through the condenser to hydrolyze the excess acetic anhydride and heat again.

-

Cool the flask and titrate the contents with standardized 0.5 N alcoholic potassium hydroxide, using phenolphthalein as an indicator.

-

Perform a blank determination alongside the sample.

-

The hydroxyl value is calculated from the difference in titration volumes between the blank and the sample.[12]

Principle: This method determines the temperature at which a sample in a capillary tube becomes completely clear upon heating. For a waxy solid like HCO, this is often referred to as the slip point or clear point.

Brief Protocol:

-

Melt the HCO sample and draw it into a capillary tube, leaving a column of about 10 mm.

-

Solidify the sample by cooling under controlled conditions.

-

Attach the capillary tube to a thermometer and place it in a heating bath apparatus.

-

Heat the bath at a controlled rate while observing the sample.

-

The melting range is recorded from the temperature at which the substance begins to collapse or shrink to the temperature at which it becomes completely liquid. For HCO, the specification is often a clear point between 85°C and 88°C.[5]

Conclusion

The hydrogenation of castor oil is a fundamentally important industrial process that transforms a unique vegetable oil into a highly stable and functional material. The saturation of the double bonds in ricinoleic acid leads to a predictable and significant alteration of its physicochemical properties, most notably an increase in melting point and a decrease in iodine value, while preserving the characteristic hydroxyl functionality. This transformation makes this compound an indispensable excipient in the pharmaceutical industry, enabling the formulation of stable topical products and the design of advanced oral drug delivery systems. A thorough understanding and control of the hydrogenation process and the analytical characterization of the final product are essential for ensuring its quality, consistency, and performance in these critical applications.

References

- 1. Castor oil - Wikipedia [en.wikipedia.org]

- 2. castoroil.in [castoroil.in]

- 3. itoh-oilchem.co.jp [itoh-oilchem.co.jp]

- 4. ammol.org [ammol.org]

- 5. This compound [drugfuture.com]

- 6. icoa.org [icoa.org]

- 7. Medwin Publishers | Iodine Value in Partially this compound (Ricinus Oil) as determined by AOCS Official Method Cd 1-25 (Wijs’ Method) [medwinpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. Castor Oil [drugfuture.com]

- 10. scribd.com [scribd.com]

- 11. waxpedia.org [waxpedia.org]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Spectroscopic Analysis of Hydrogenated Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hydrogenated castor oil (HCO) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a wax-like substance derived from the catalytic hydrogenation of castor oil, is a versatile excipient in pharmaceutical formulations, serving as a lubricant, stiffening agent, and in modified release applications. A thorough understanding of its spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.

Introduction to Spectroscopic Analysis of this compound

Hydrogenation saturates the carbon-carbon double bonds of ricinoleic acid, the primary fatty acid component of castor oil, to form 12-hydroxystearic acid. This structural change from an unsaturated oil to a saturated wax results in significant and detectable alterations in its spectroscopic fingerprint.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of HCO, FTIR is primarily used to confirm the absence of unsaturation (C=C bonds) and to verify the presence of characteristic ester and hydroxyl functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR is used to quantify the disappearance of olefinic protons and to characterize the signals of the saturated fatty acid chains. ¹³C NMR complements this by providing insights into the carbon skeleton of the triglyceride.

Data Presentation

The following tables summarize the key quantitative data from the FTIR and NMR analysis of this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the absence of peaks associated with C=C bonds and the prominent appearance of bands related to O-H, C-H, C=O, and C-O functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl group |

| 2918 | Asymmetric C-H stretching | -CH₂- |

| 2850 | Symmetric C-H stretching | -CH₂- |

| 1735 | C=O stretching | Ester carbonyl |

| 1465 | C-H bending | -CH₂- |

| 1170 | C-O stretching | Ester group |

| 720 | C-H rocking | -(CH₂)n- |

Note: The peak at ~3007 cm⁻¹ corresponding to the =C-H stretching of the cis-double bond in castor oil is absent in the spectrum of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound confirms the saturation of the fatty acid chains through the disappearance of signals in the olefinic region. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.25 (in Castor Oil) | m | -CH=CH- (Absent in HCO) |

| 4.28, 4.14 | m | Glycerol CH₂, CH |

| 3.64 | m | -CH(OH)- |

| 2.31 | t | -CH₂-C=O |

| 1.62 | m | -CH₂- adjacent to -CH(OH)- |

| 1.25 | br s | -(CH₂)n- (bulk methylene) |

| 0.88 | t | -CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The absence of signals in the 120-135 ppm range confirms the complete hydrogenation of the double bonds.

| Chemical Shift (δ, ppm) | Assignment |

| 173.2 | C=O (Ester) |

| 70.5 | -CH(OH)- |

| 68.9, 62.1 | Glycerol carbons |

| 37.4 | -CH₂- adjacent to -CH(OH)- |

| 34.1 | -CH₂-C=O |

| 29.0 - 29.7 | -(CH₂)n- (bulk methylene) |

| 25.6 | -CH₂- adjacent to -CH(OH)- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in this compound and confirm the absence of unsaturation.

Methodology: Attenuated Total Reflectance (ATR)-FTIR is a common and convenient method for analyzing solid and semi-solid samples like this compound.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them with the reference data provided in Table 1. Pay close attention to the region around 3010 cm⁻¹ and 1650 cm⁻¹ to confirm the absence of C=C double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of this compound by analyzing the chemical environment of its protons and carbon atoms.

Methodology: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to the good solubility of this compound.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the spectral resolution.

-

Cap the NMR tube and wipe it clean before inserting it into the spectrometer.

-

-

Data Acquisition (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and integration values, comparing them with the data in Tables 2 and 3.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for FTIR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

A Comprehensive Thermal Analysis of Hydrogenated Castor Oil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal analysis of hydrogenated castor oil (HCO), a versatile excipient in the pharmaceutical industry. By examining its behavior under controlled temperature changes using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we can gain critical insights into its physical and chemical properties, ensuring its optimal use in drug formulation and development.

Introduction to this compound

This compound, also known as castor wax, is a hard, brittle, wax-like substance produced by the hydrogenation of castor oil. This process saturates the double bonds in the ricinoleic acid component of the oil, resulting in a material with a higher melting point and increased stability.[1] HCO is valued in pharmaceutical formulations for its role as a stiffening agent, lubricant, and as a component in controlled-release matrices.

Differential Scanning Calorimetry (DSC) Analysis

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is particularly useful for determining the melting point and heat of fusion of crystalline materials like HCO.

A standard DSC protocol for the analysis of this compound can be established as follows, based on methodologies used for similar waxy materials and oils:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 120°C at a heating rate of 10°C/min.

-

Hold at 120°C for 5 minutes to ensure complete melting and erase the sample's thermal history.

-

Cool the sample to 25°C at a rate of 10°C/min.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (melting point), and the area under the melting endotherm to calculate the heat of fusion (ΔHf).

The primary thermal event observed in the DSC analysis of HCO is its melting.

| Parameter | Value | Source |

| Melting Point (Peak) | 82 - 88 °C | [2][3] |

| Heat of Fusion (ΔHf) | Not explicitly found in searches | - |

Note: While a specific value for the heat of fusion was not located in the literature search, DSC is the standard technique for its determination.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for assessing the thermal stability and decomposition profile of materials like HCO.

A typical TGA protocol for this compound is detailed below:

-

Sample Preparation: Place 10-15 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Calibration: Ensure the TGA balance is properly calibrated using standard weights.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Atmosphere: Conduct the analysis under a dynamic nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidation.

-

Data Analysis: Examine the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset of decomposition, temperature ranges of mass loss, and the final residual mass.

While a specific TGA thermogram for pure this compound was not found in the literature search, the thermal decomposition behavior of related castor oil-based materials provides insight into its stability. For instance, the thermal degradation of castor oil-based polyurethane resins shows a multi-stage process.[4] Castor oil itself generally begins to exhibit significant thermal degradation around 300°C.[5] The hazardous decomposition products of HCO are primarily carbon oxides (CO, CO2).[3]

| Temperature Range | Expected Event | Mass Loss (%) |

| < 250-300 °C | Thermally stable | Minimal |

| > 300 °C | Onset of major decomposition | Significant |

Note: The precise temperature ranges and corresponding mass loss percentages for pure this compound require direct experimental determination.

Logical Relationship of Thermal Properties

The thermal properties of this compound are interconnected and dictate its suitability for various applications.

References

An In-depth Technical Guide to the Crystalline Structure of Hydrogenated Castor Oil Wax

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated castor oil (HCO), also known as castor wax, is a hard, brittle, wax-like substance produced through the hydrogenation of castor oil. This process chemically modifies the oil, increasing its melting point, stability, and hardness, making it a valuable excipient in various pharmaceutical, cosmetic, and industrial applications. The crystalline structure of HCO wax is a critical determinant of its physical properties, such as texture, rheology, and release characteristics in drug formulations. This technical guide provides a comprehensive overview of the crystalline polymorphism of HCO wax, detailing the experimental protocols for its characterization and presenting quantitative data for its different crystalline forms.

This compound is primarily composed of the triglyceride of 12-hydroxystearic acid.[1] The presence of this hydroxylated fatty acid imparts unique crystalline properties to HCO. The polymorphism of triglycerides, including those in HCO, is complex, with the molecules capable of packing in different crystal lattices, leading to various crystalline forms with distinct physical properties.[2][3]

Crystalline Morphologies of this compound Wax

This compound wax exhibits distinct crystalline morphologies, primarily categorized as rosettes, fibers, and irregular crystals.[4] The formation of these polymorphs is significantly influenced by thermal conditions such as the crystallization temperature and the cooling rate.

-

Rosettes: These are spherulitic structures that tend to form under conditions of slow cooling and at higher isothermal crystallization temperatures, for instance, around 70°C.[4][5]

-

Fibers: Fibrous or needle-like crystals are more likely to form with increased supercooling, for example, by decreasing the crystallization temperature to around 55°C.[4][5] The energy barrier for the nucleation of fibers is suggested to be higher than that for rosettes.[4][5]

-

Irregular Crystals: These are thermodynamically less stable structures that tend to form at lower temperatures (e.g., 45°C) or with rapid cooling.[4][5] These irregular crystals can subsequently transform into more stable forms like rosettes upon annealing.[4][5]

Quantitative Data on Crystalline Forms

The different polymorphic forms of this compound wax can be characterized by their distinct thermal and structural properties. The following table summarizes key quantitative data obtained from Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) analyses. It is important to note that the exact values can vary depending on the specific grade of HCO and the experimental conditions.

| Crystalline Form | Melting Point (°C) | Heat of Fusion (J/g) | Key d-spacings (Å) from XRD |

| α (alpha) | Lower melting form | Lower enthalpy | ~4.15 (single broad peak) |

| β' (beta prime) | Intermediate melting form | Intermediate enthalpy | ~4.2 and ~3.8 (two distinct peaks) |

| β (beta) | Highest melting, most stable form | Higher enthalpy | ~4.6 (one strong peak) and other weaker peaks |

Note: This table is a generalized representation based on typical triglyceride polymorphism. Specific values for HCO may vary and are often reported as a range.

Experimental Protocols

A multi-technique approach is essential for the comprehensive characterization of the crystalline structure of HCO wax.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of HCO's polymorphic forms, including their melting points and heats of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound wax sample into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Thermal Program:

-

Initial Heating: Heat the sample to a temperature sufficiently above its melting point (e.g., 100°C) and hold for a period (e.g., 5-10 minutes) to erase any prior thermal history.

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to induce crystallization. Different cooling rates can be used to study their effect on polymorphism.

-

Isothermal Hold (Optional): Hold the sample at a specific isothermal crystallization temperature to study the formation of a particular polymorph.

-

Final Heating: Heat the crystallized sample at a controlled rate (e.g., 5°C/min) to observe the melting behavior of the formed polymorphs.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (area under the melting peak) for each polymorphic transition.

X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique for identifying the different polymorphic forms of HCO by revealing their unique crystal lattice structures.

Methodology:

-

Sample Preparation: The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites.[6] For waxy samples like HCO, cryogenic grinding may be necessary to achieve a fine powder without inducing phase transitions.[6]

-

Sample Mounting: Gently pack the powdered sample into a sample holder, ensuring a flat, smooth surface. Avoid excessive pressure during packing, as this can induce preferred orientation of the crystals.[6]

-

Instrument Setup: Use a powder diffractometer with a common X-ray source, such as Cu Kα radiation.

-

Data Collection: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) at a specific scan rate. The short-spacing region (typically 18° to 25° 2θ) is particularly important for identifying the sub-cell packing of the triglyceride polymorphs.

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic d-spacing values for the α, β', and β forms. The α form typically shows a single strong, broad peak around 4.15 Å. The β' form is characterized by two strong peaks around 4.2 Å and 3.8 Å. The β form, being the most stable, shows a strong characteristic peak at approximately 4.6 Å.[1]

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology of the HCO crystals, allowing for the direct visualization of the rosettes, fibers, and irregular structures.

Methodology:

-

Sample Mounting: Mount a small amount of the crystallized HCO sample onto an SEM stub using a conductive adhesive, such as double-sided carbon tape.[7]

-

Coating: As HCO is a non-conductive material, it is essential to coat the sample with a thin layer of a conductive material (e.g., gold, gold-palladium, or carbon) to prevent charging under the electron beam.[7][8] This is typically done using a sputter coater.[8] The coating should be thin enough to preserve the surface details of the crystals.

-

Imaging: Introduce the coated sample into the SEM chamber. Operate the SEM at an appropriate accelerating voltage and magnification to capture high-resolution images of the crystal morphologies.

Logical Workflow for Polymorphic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the crystalline structure of this compound wax.

Polymorphic Transformation Pathway

The different crystalline forms of this compound wax can transform from less stable to more stable states. This transformation is influenced by factors such as temperature and time. The following diagram illustrates the general polymorphic transformation pathway for triglycerides, which is applicable to HCO.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] STUDY OF CRYSTAL MORPHOLOGIES OF this compound AS A RHEOLOGY MODIFIER | Semantic Scholar [semanticscholar.org]

- 5. azom.com [azom.com]

- 6. benchchem.com [benchchem.com]

- 7. vaccoat.com [vaccoat.com]

- 8. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Solubility of Hydrogenated Castor Oil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility profile of hydrogenated castor oil (HCO), also known as castor wax, in a range of organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize HCO for its unique physicochemical properties in various formulations.

Introduction to this compound

This compound is a hard, brittle, wax-like substance derived from the hydrogenation of castor oil. This process saturates the double bonds in the ricinoleic acid component of castor oil, resulting in a higher melting point and increased stability. HCO is widely used in pharmaceuticals, cosmetics, and other industries as a stiffening agent, a lubricant in tablet and capsule manufacturing, and in the preparation of sustained-release formulations. Its solubility characteristics are critical for its effective application and formulation development.

Solubility Profile of this compound

Generally, this compound is insoluble in water and most organic solvents at room temperature.[1][2] Its solubility, however, significantly increases in certain organic solvents upon heating.[2][3][4] Upon cooling, HCO tends to precipitate out of the solution.[3]

Qualitative Solubility

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

| Organic Solvent | Solubility Description | Source(s) |

| Acetone | Soluble | [1][3] |

| Chloroform | Soluble | [1][3] |

| Methylene Chloride | Soluble / Slightly Soluble | [1][4] |

| Ethanol | Very Slightly Soluble | [4] |

| Petroleum Ether | Insoluble | [4] |

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. However, one source indicates that clear, stable solutions of up to 15% w/v of this compound can be produced in chloroform.[3] It is also noted that HCO may be dissolved in polar solvents and mixtures of aromatic and polar solvents at temperatures exceeding 90°C.[3]

Due to the scarcity of comprehensive public data, the following table is presented as a template for researchers to populate with their own experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | ||

| Chloroform | ||

| Methylene Chloride | ||

| Ethyl Acetate | ||

| Toluene | ||

| Ethanol | ||

| Isopropanol |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for determining the solubility of this compound in organic solvents at elevated temperatures, based on the principles of the saturation shake-flask method.[5]

Materials and Equipment

-

This compound (powder or flakes)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaking water bath or heating block

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for gravimetric analysis

-

Fume hood

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaking water bath or heating block set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand at the set temperature for a short period to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe.

-

Immediately filter the supernatant through a pre-heated syringe filter into a pre-weighed collection vial. This step is critical to prevent precipitation of the HCO upon cooling.

-

-

Solvent Evaporation and Quantification:

-

Place the collection vials in an oven at a temperature sufficient to evaporate the solvent without degrading the HCO (e.g., 105°C).

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried HCO residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved HCO by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Express the solubility in g/100 mL by normalizing the mass of the dissolved HCO to the volume of the solvent used.

-

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Care should be taken when working with flammable organic solvents and at elevated temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Logical Solvent Selection Pathway

The choice of an appropriate organic solvent for dissolving this compound is a critical step in formulation development. The following diagram outlines a logical pathway for solvent selection based on desired solubility and application.

References

Rheological Properties of Hydrogenated Castor Oil Dispersions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of hydrogenated castor oil (HCO) dispersions. HCO, a wax-like material derived from the hydrogenation of castor oil, is widely utilized across pharmaceutical, cosmetic, and coatings industries as a rheology modifier.[1][2] Its ability to form structured networks in various liquid media allows for the precise control of viscosity, thixotropy, and stability in a wide range of formulations.[1] This guide delves into the factors influencing the rheological behavior of HCO dispersions, details the experimental protocols for their characterization, and presents available quantitative data to aid in formulation development.

Fundamentals of this compound Rheology

This compound is primarily composed of the triglyceride of 12-hydroxystearic acid.[3] This unique chemical structure, particularly the presence of hydroxyl groups, facilitates the formation of a three-dimensional network through hydrogen bonding.[4] When dispersed in a liquid medium, typically an oil or an organic solvent, HCO particles self-assemble into a network of crystalline fibers or other morphologies upon cooling from a molten state.[1][5] This network entraps the liquid phase, leading to the formation of a semisolid, gel-like structure known as an organogel.

The rheological properties of these dispersions are characterized by several key parameters:

-

Viscosity: A measure of a fluid's resistance to flow. HCO dispersions typically exhibit high viscosity at low shear rates, which decreases as the shear rate increases (shear-thinning behavior).[6]

-

Thixotropy: A time-dependent shear-thinning property. HCO dispersions exhibit a reversible, time-dependent decrease in viscosity under shear, and a gradual recovery of viscosity when the shear is removed. This is crucial for applications requiring both ease of application and subsequent structural integrity.[7][8]

-

Yield Stress: The minimum stress required to initiate flow. Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid. The presence of a yield stress is indicative of the network structure within the dispersion.[5][6]

-

Viscoelasticity: The property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. This is often characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. In a gelled HCO dispersion, G' is typically greater than G''.[4]

The rheological behavior of HCO dispersions is influenced by several factors, including the concentration of HCO, the type of solvent, the temperature, and the thermal and shear history of the sample.[1][9]

Data Presentation

The following tables summarize the available quantitative data on the rheological properties of this compound dispersions. It is important to note that direct comparison between studies can be challenging due to variations in the specific grade of HCO, solvent systems, and experimental conditions.

| HCO Concentration (wt.%) | Solvent System | Key Rheological Observations | Reference |

| > 0.1 | Surfactant-rich aqueous suspension | Transition from a colloidal gel to a glass for long thin fibers. | [9] |

| 0.125 | 16 wt.% linear alkylbenzene sulfonate in water | Solution-like behavior, characterized during gelation. | [10] |

| 4 | 16 wt.% linear alkylbenzene sulfonate in water | Gel-like behavior, characterized during degradation. | [10] |

Table 1: Influence of HCO Concentration on Rheological Behavior

| Parameter | Condition | Observation | Reference |

| Crystal Morphology | Isothermal crystallization at 70°C | Mainly rosettes are observed. | [5] |

| Crystal Morphology | Cooling to 55°C | More fibers are formed. | [5] |

| Crystal Morphology | Isothermal crystallization at 45°C | Irregular crystals form first and then transform into rosettes. | [5] |

| Flow Behavior | Temperature range of 1.7°C to 62°C | Castor oil exhibits Newtonian behavior. | [11] |

| Dynamic Viscosity | Increasing temperature | Decreases with increasing temperature. | [11] |

Table 2: Influence of Temperature and Crystal Morphology on Rheological Properties

| Rheological Parameter | Observation | Reference |

| Intrinsic Viscosity | Dominated by the fraction of a crystal morphology type (fiber > rosette > irregular crystal). | [6] |

| Yield Stress | Exists for concentrated suspensions and follows a power-law relation with the total particle volume fraction. | [6] |

| Shear Behavior | Shear-thinning behavior with the increase of shear rate. | [6] |

Table 3: General Rheological Characteristics of HCO Dispersions

Experimental Protocols

This section provides detailed methodologies for the preparation and rheological characterization of this compound dispersions.

Preparation of a this compound Dispersion

This protocol is adapted from a study by Yang and Hrymak and describes the preparation of a 4 wt.% HCO dispersion in an aqueous surfactant solution.[10]

Materials:

-

This compound (HCO)

-

Linear Alkylbenzene Sulfonate (LAS) solution (16 wt.%)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Thermometer

Procedure:

-

Dissolve the desired amount of HCO in the 16 wt.% LAS solution to achieve a final HCO concentration of 4 wt.%.

-

Heat the solution to 92°C while stirring at 300 RPM for 5 minutes to ensure complete dissolution of the HCO.

-

Cool the solution to 55°C. This specific cooling temperature promotes the growth of fibrous HCO crystals.

-

Allow the dispersion to equilibrate at room temperature before rheological analysis.

Rheological Measurements

The following protocols describe standard rheological tests for characterizing HCO dispersions.

Equipment:

-

Rotational rheometer (e.g., TA Instruments Ares G2 or similar)

-

Cone and plate geometry (e.g., 20 mm diameter) with a specified truncation gap (e.g., 51 μm). A sandblasted or serrated geometry is recommended to prevent slip.[10]

-

Peltier plate or other temperature control system.

-

Load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Equilibrate the sample at the desired temperature (e.g., 25°C).

-

Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

-

Record the viscosity as a function of the shear rate.

-

Load the sample and equilibrate at the desired temperature.

-

Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.

-

Select a strain within the LVR (e.g., 0.1%).[10]

-

Perform a frequency sweep at the selected strain, typically from a low frequency (e.g., 0.1 rad/s) to a high frequency (e.g., 100 rad/s).[10]

-

Record G' and G'' as a function of frequency.

-

Load the sample and equilibrate at the desired temperature.

-

Ramp the shear rate up from 0 to a maximum value (e.g., 100 s⁻¹) over a defined period (e.g., 60 seconds).

-

Immediately ramp the shear rate back down to 0 over the same period.

-

Plot the shear stress as a function of the shear rate for both the upward and downward ramps. The area between the two curves represents the thixotropic breakdown.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the key processes involved in the formation and characterization of this compound dispersions.

Conclusion

The rheological properties of this compound dispersions are a complex interplay of formulation and process variables. A thorough understanding of how factors like HCO concentration, solvent choice, and thermal history influence the resulting viscosity, thixotropy, and viscoelasticity is paramount for the successful development of products with desired textural and stability characteristics. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively characterize and utilize HCO as a versatile rheology modifier. Further systematic studies to generate comprehensive quantitative data across a wider range of solvents and conditions will be invaluable for building predictive models for formulation design.

References

- 1. pcimag.com [pcimag.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. complexfluids.ethz.ch [complexfluids.ethz.ch]

- 7. tainstruments.com [tainstruments.com]

- 8. Basics of thixotropy | Anton Paar Wiki [wiki.anton-paar.com]

- 9. researchportal.vub.be [researchportal.vub.be]

- 10. pubs.aip.org [pubs.aip.org]

- 11. staff-beta.najah.edu [staff-beta.najah.edu]

In Vitro Toxicological Profile of Hydrogenated Castor Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogenated Castor Oil (HCO), a wax-like derivative of natural castor oil, and its ethoxylated forms (PEGs-HCO) are widely utilized as excipients in pharmaceutical and cosmetic formulations. Their roles as solubilizing agents, emulsifiers, and viscosity modifiers make them critical components in a variety of products. This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound and its derivatives, with a focus on cytotoxicity, genotoxicity, and potential effects on cellular signaling pathways. The information presented herein is intended to assist researchers and formulation scientists in evaluating the safety and suitability of these compounds for in vitro studies and product development.

Cytotoxicity Assessment

The in vitro cytotoxicity of this compound and its derivatives has been evaluated across a range of cell lines. The primary method for assessing cytotoxicity is the measurement of cell viability upon exposure to the test substance.

A study evaluating a blank nanoemulsion containing approximately 20% PEG-40 this compound demonstrated no significant cytotoxic effects on a variety of cell lines.[1][2][3] The nanoemulsion was tested at a concentration of 20 mg/mL. The results indicated that the formulation does not elicit a negative response in the tested cells.[1]

Table 1: Summary of In Vitro Cytotoxicity Studies on a PEG-40 this compound Nanoemulsion

| Cell Line | Cell Type | Assay | Concentration Tested | Observed Effect |

| NIH/3T3 | Mouse Embryonic Fibroblast | MTS | 20 mg/mL | No significant decrease in cell viability |

| 3T3-SA | SV40 Transformed Mouse Fibroblast | MTS | 20 mg/mL | No significant decrease in cell viability |

| RSC-96 | Rat Schwann Cell | MTS | 20 mg/mL | No significant decrease in cell viability |

| RAW 264.7 | Mouse Macrophage | MTS | 20 mg/mL | No significant decrease in cell viability |

| RBL-2H3 | Rat Basophilic Leukemia | MTS | 20 mg/mL | No significant decrease in cell viability |

| CHO-K1 | Chinese Hamster Ovary | MTS | 20 mg/mL | No significant decrease in cell viability |

| Caco-2 | Human Colon Adenocarcinoma | MTS | 20 mg/mL | No significant decrease in cell viability |

| NCI-H292 | Human Lung Mucoepidermoid Carcinoma | MTS | 20 mg/mL | No significant decrease in cell viability |

Data sourced from a study on a blank nanoemulsion containing glyceryl monooleate, PEG-40 this compound, and PEG-400 (1:8:1).[1]

While specific IC50 values for this compound and its derivatives are not widely reported in publicly available literature, the existing data from studies on formulated products suggest a low potential for in vitro cytotoxicity at relevant concentrations.

Experimental Protocol: MTS Assay for Cytotoxicity of a PEG-40 this compound Nanoemulsion

This protocol is adapted from a study evaluating the cytotoxicity of a blank nanoemulsion containing PEG-40 this compound.[1]

1. Cell Plating:

-

Trypsinize and count cells of the desired cell line.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Treatment:

-

Prepare the test formulation (e.g., a 20 mg/mL solution of the nanoemulsion in cell culture medium).

-

Remove the existing medium from the wells and add the treatment solution to the respective wells.

-

Include untreated control wells containing only cell culture medium.

-

Incubate the plate for 24 hours under the same conditions as in step 1.

3. MTS Reagent Addition:

-

After the incubation period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C.

4. Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Workflow for the in vitro cytotoxicity assessment of a PEG-40 HCO nanoemulsion using the MTS assay.

Genotoxicity Assessment

The genotoxic potential of this compound derivatives has been investigated through a battery of in vitro and in vivo tests. A study on polyoxyethylene this compound 60 (PEG-60 HCO) concluded that it was not genotoxic.[2] The assessment included a reverse mutation test (Ames test), an in vitro chromosome aberration test, and an in vivo micronucleus test in mice.

Table 2: Summary of Genotoxicity Studies on PEG-60 this compound

| Assay | Test System | Metabolic Activation | Result |

| Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA100, TA98, TA1535, TA1537 and Escherichia coli strain WP2uvrA | With and without S9 mix | Non-mutagenic |

| Chromosome Aberration | Chinese hamster V79 cells | With and without S9 mix | No increase in chromosomal aberrations |

| Micronucleus Test | BDF1 male and female mice | In vivo | No increase in micronucleated polychromatic erythrocytes |

Data sourced from a study on the genotoxicity of polyoxyethylene this compound 60.[2]

Experimental Protocols

Ames Test (Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a substance. It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium deficient in the required amino acid.

General Protocol for Oily/Waxy Substances:

-

Strain Selection: Use a panel of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2uvrA, to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

-

Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of the test substance. For oily substances, it may be necessary to use a solvent such as dimethyl sulfoxide (DMSO).

-

Plate Incorporation Method:

-

Mix the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

-

Add this mixture to molten top agar.

-

Pour the top agar onto minimal glucose agar plates.

-

-